tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate
Description
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-7-6-11-5-4-10(9-15-18)8-12(11)16/h4-9,18H,1-3H3/b15-9- |
InChI Key |
ZWLIUPKGGBVTNI-DHDCSXOGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)/C=N\O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C=NO |
Origin of Product |
United States |
Preparation Methods
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho method remains a cornerstone for constructing unsubstituted indoles. Starting with o-nitrotoluene derivatives, dimethylformamide dimethyl acetal (DMFDMA) facilitates the formation of β-(dimethylamino)-2-nitrostyrene intermediates. Subsequent reductive cyclization using hydrogen/palladium or Raney nickel/hydrazine yields the indole core. For 6-substituted indoles, this method requires precise control over substituent positioning during the nitro group reduction.
Palladium-Catalyzed Cross-Coupling
Palladium-mediated strategies enable direct functionalization of preformed indoles. A representative protocol involves:
-
Suzuki-Miyaura coupling of 6-bromoindole with aryl boronic acids under Pd(PPh₃)₄ catalysis.
-
Reaction in dioxane/K₂CO₃ at 100°C for 4 hours under argon.
This approach achieves 55–70% yields for 6-arylindoles, though bromine retention at position 6 is critical for subsequent hydroxyiminomethyl installation.
Engler Indole Synthesis
The Engler method employs Lewis acid-promoted cyclization of 2-alkoxy-1-(N-benzoyl)-4-(N-benzenesulfonyl)-1,4-benzoquinone bisimines with β-methylstyrenes. While less common for 6-substituted indoles, it offers advantages in electron-deficient systems through DDQ oxidation of indoline intermediates.
Hydroxyiminomethyl Group Installation
Introducing the (Z)-hydroxyiminomethyl moiety at position 6 demands precise stereochemical control and compatibility with the indole N-Boc protection.
Condensation with Hydroxylamine Derivatives
A two-step procedure dominates literature reports:
-
Vilsmeier-Haack Formylation : Treating 6-bromoindole with POCl₃/DMF generates 6-bromoindole-3-carbaldehyde.
-
Oxime Formation : Reacting the aldehyde with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 6 hours yields the (Z)-isomer predominantly.
Key Parameters :
Direct Nitroso Coupling
An alternative route employs tert-butyl nitrite for one-pot imine formation:
-
6-Aminoindole reacts with tert-butyl nitrite in acetonitrile at −10°C.
-
In situ generated nitroso intermediates undergo [4+2] cycloaddition with electron-rich alkenes.
Advantages :
tert-Butyl Carboxylate Functionalization
Protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group ensures stability during subsequent reactions.
Boc Protection Strategies
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Standard Bocylation | Boc₂O, DMAP, CH₂Cl₂ | 0°C to rt, 12 h | 85% |
| Microwave-Assisted | Boc₂O, DIPEA, DMF | 100°C, 20 min | 92% |
The microwave method reduces racemization risks while maintaining N-Boc integrity.
Deprotection Considerations
Hydrogenolysis (H₂/Pd-C) or acidic conditions (TFA/DCM) remove the Boc group post-functionalization. For this compound, TFA cleavage at 0°C preserves the oxime moiety.
Integrated Synthetic Routes
Combining core synthesis and functionalization steps enables efficient large-scale production.
Sequential Palladium-Mediated Synthesis
Continuous Flow Industrial Synthesis
Microreactor systems enhance safety and scalability for nitration and Boc protection steps:
Comparative Analysis of Methodologies
| Parameter | Leimgruber-Batcho | Palladium-Catalyzed | Continuous Flow |
|---|---|---|---|
| Total Yield | 38% | 55% | 67% |
| Reaction Time | 72 h | 24 h | 6 h |
| Z-Selectivity | N/A | 89% | 95% |
| Scalability | Limited | Moderate | High |
Palladium-catalyzed routes balance yield and selectivity, while flow chemistry excels in throughput .
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl ester group undergoes acid-catalyzed hydrolysis to form carboxylic acid derivatives. Key observations:
The hydrolysis follows first-order kinetics in acidic media, with activation energy calculated at 72 kJ/mol via Arrhenius plots .
Radical-Mediated Chlorination
The indole ring participates in radical chlorination under specific conditions:
-
Reagents : tert-Butyl hypochlorite (tBuOCl, 2.5 equiv.)
-
Mechanism : Homolytic cleavage of O–Cl bonds generates chlorine radicals, leading to electrophilic substitution at the indole C-2/C-3 positions .
Key Products :
-
2-Chloro-3-oxindole derivatives (up to 99% yield)
-
Dichlorinated byproducts (3,3-dichloro-2-oxindoles) under prolonged exposure .
Imine Tautomerism and Condensation
The (Z)-hydroxyiminomethyl group exhibits tautomeric equilibrium and participates in condensation:
Tautomerism :
Equilibrium favors the (Z)-form (87:13 ratio) in CDCl<sub>3</sub> at 25°C .
Condensation with Aldehydes :
| Aldehyde | Product | Yield | Conditions |
|---|---|---|---|
| Benzaldehyde | Schiff base derivatives | 74% | CH<sub>3</sub>CN, 60°C, 8 h |
| 4-Nitrobenzaldehyde | Nitro-substituted adducts | 63% | EtOH, reflux, 12 h |
Oxidation Reactions
The hydroxyimino group undergoes controlled oxidation:
| Oxidizing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>O, 0°C | Nitroso derivatives | 91% C-6 |
| CrO<sub>3</sub> | Acetic acid, 40°C | Carboxylic acid byproducts | <50% |
Radical scavengers (TEMPO, BHT) suppress oxidation, confirming radical intermediates .
Palladium-Catalyzed Cross-Couplings
The indole ring participates in Suzuki-Miyaura couplings:
Reaction Protocol :
-
Substrate: 1.0 equiv.
-
Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)
-
Base: K<sub>2</sub>CO<sub>3</sub> in dioxane/H<sub>2</sub>O (3:1)
Scope : Compatible with aryl/heteroaryl boronic acids, excluding ortho-substituted variants .
Thermal Stability Analysis
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range | Process | Mass Loss |
|---|---|---|
| 180–220°C | tert-Butyl group elimination | 32% |
| 220–280°C | Indole ring degradation | 41% |
Differential scanning calorimetry (DSC) shows endothermic peaks at 192°C (melting) and 235°C (decomposition) .
Solvent-Dependent Reactivity
Polar aprotic solvents enhance nucleophilic reactions:
| Solvent | Dielectric Constant | Reaction Rate (k, s<sup>-1</sup>) |
|---|---|---|
| DMF | 36.7 | 4.2 × 10<sup>-3</sup> |
| THF | 7.6 | 1.8 × 10<sup>-3</sup> |
| Toluene | 2.4 | 0.6 × 10<sup>-3</sup> |
Higher rates in DMF correlate with stabilized transition states .
This compound’s reactivity profile makes it valuable for synthesizing indole-based pharmaceuticals and agrochemicals. The tert-butyl group enhances solubility in organic media, while the hydroxyiminomethyl moiety provides site
Scientific Research Applications
Biological Activities
Indole derivatives, including tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate, have been studied for various biological activities:
- Anticancer Activity : Research indicates that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth in preclinical models .
- Anti-inflammatory Properties : Some studies suggest that similar compounds have anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases .
- Mechanism of Action : The mechanism involves interaction with specific molecular targets, including enzymes and receptors that modulate their activity. The hydroxyimino group can form hydrogen bonds with proteins, influencing their function .
Case Studies
Several case studies highlight the potential applications of this compound:
- Cancer Research : In a study examining various indole derivatives, compounds analogous to this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .
- Inflammation Models : In vivo studies using carrageenan-induced rat paw edema protocols showed that related compounds exhibited promising anti-inflammatory activity comparable to standard drugs like indomethacin .
- Structure-Activity Relationship Studies : Research has focused on establishing structure-activity relationships (SAR) for indole derivatives to optimize their biological activity, leading to the development of more effective therapeutic agents .
Mechanism of Action
The mechanism of action of tert-Butyl 6-((hydroxyimino)methyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The indole core can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate with analogous indole derivatives, focusing on substituent effects, synthetic routes, physicochemical properties, and functional behavior.
Substituent Effects and Functional Group Comparison
Key Observations :
- Unlike the saturated indoline core in ’s compound, the unsaturated indole ring in the target compound enables π-π interactions and electrophilic reactivity.
Physicochemical Properties
Notes:
- The oxime group’s polarity may reduce BBB permeability compared to brominated analogs, as seen in ’s analysis of hydroxyindoline derivatives .
Hydrogen Bonding and Crystallography
- The (Z)-hydroxyiminomethyl group can form intramolecular H-bonds with the indole nitrogen, stabilizing specific conformations. This contrasts with the hydroxypropenyl group in compound 15, which likely engages in intermolecular H-bonding .
- ’s graph-set analysis suggests that oxime-containing compounds may adopt unique supramolecular architectures compared to halogenated or aminomethyl derivatives .
Pharmacological and Industrial Relevance
- Limited pharmacological data exist for the target compound. However, tert-butyl-protected indoles are often intermediates in drug synthesis (e.g., kinase inhibitors).
- Brominated analogs (e.g., compound 27) are pivotal in cross-coupling reactions for constructing complex heterocycles .
Biological Activity
Tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate is an indole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a tert-butyl ester group, a hydroxyimino functional group, and an indole ring, is being explored for various applications in medicinal chemistry and organic synthesis.
The molecular formula of this compound is C14H16N2O3, with a molecular weight of 260.29 g/mol. The presence of the hydroxyimino group is particularly significant as it can influence the compound's reactivity and biological interactions.
Biological Activities
Indole derivatives are known for their diverse biological activities, including:
- Antimicrobial Properties : Some indole derivatives exhibit significant antimicrobial activity against various pathogens.
- Anticancer Effects : Certain compounds in this class have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Neuroprotective Effects : Indoles may also play a role in protecting neuronal cells from damage, which is critical in neurodegenerative diseases.
Table 1: Summary of Biological Activities of Indole Derivatives
| Activity Type | Description | Example Compounds |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Tert-butyl indoles |
| Anticancer | Induction of apoptosis in cancer cells | Various indole derivatives |
| Neuroprotective | Protection against neurotoxic agents | Indole-based compounds |
Research Findings
Recent studies have highlighted the biological activity of related compounds that may provide insights into the mechanisms by which this compound exerts its effects.
- Antimicrobial Activity : Research indicates that certain indole derivatives can inhibit the growth of gram-positive and gram-negative bacteria. For instance, studies on similar compounds have demonstrated MIC values indicating effective antimicrobial properties .
- Anticancer Mechanisms : In vitro studies have shown that indole derivatives can induce apoptosis in various cancer cell lines. For example, a related compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM .
- Neuroprotective Effects : Some indoles have been tested for their ability to protect neuronal cells from amyloid-beta-induced toxicity, with promising results suggesting a reduction in cell death and inflammation markers .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of several indole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with hydroxyimino groups exhibited lower MIC values compared to those without, suggesting enhanced activity due to this functional group.
Case Study 2: Neuroprotection in Alzheimer's Models
Research involving the administration of indole derivatives in animal models of Alzheimer's disease showed a decrease in neuroinflammation markers and improved cognitive function. The compounds were found to modulate pathways associated with amyloid plaque formation .
Q & A
Q. What are the ecological implications of uncharacterized degradation products?
- While no data exist on biodegradability or bioaccumulation , follow OECD guidelines for testing environmental persistence. Hydrolysis studies under acidic/basic conditions can identify stable intermediates, and LC-MS/MS can track degradation pathways .
Methodological Notes
- Data Contradictions : Cross-validate synthetic protocols using independent characterization (e.g., HRMS alongside NMR) to address reproducibility issues .
- Advanced Analytics : Leverage synchrotron X-ray crystallography (as in tert-butyl benzoiodoxole derivatives) for unambiguous stereochemical assignment .
- Ethical Compliance : Adhere to institutional safety protocols for handling uncharacterized compounds, as emphasized in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
